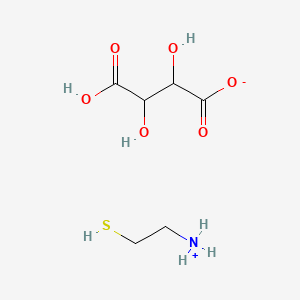

![molecular formula C22H26N4O4 B10774285 1-[2-hydroxy-3-propyl-4-[4-[4-(2H-tetrazol-5-yl)phenoxy]butoxy]phenyl]ethanone](/img/structure/B10774285.png)

1-[2-hydroxy-3-propyl-4-[4-[4-(2H-tetrazol-5-yl)phenoxy]butoxy]phenyl]ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

プロピレングリコールモノ-tert-ブチルエーテル(PTBEとして一般的に呼ばれる)は、tert-ブチルエーテルのクラスに属する有機化合物です。それは、プロピレングリコール分子にtert-ブチル基が付加されていることで特徴付けられます。 PTBEは主に、モーターガソリンの酸素添加剤として使用され、そのノッキング防止特性を高め、燃料性能全体を向上させます .

準備方法

合成ルートと反応条件: PTBEは、プロピレングリコールとtert-ブタノールの直接酸触媒アルキル化によって合成されます。この反応は通常、アンバーリスト™35などの酸性イオン交換樹脂を触媒として用います。 反応は、303〜352 Kの温度範囲で液相で行われます .

工業生産方法: 工業的な設定では、PTBEは固定床反応器で連続プロセスを使用して製造されます。反応器はイオン交換樹脂触媒で充填され、反応物(プロピレングリコールとtert-ブタノール)が反応器に供給されます。 反応混合物は所望の温度に維持され、生成物は反応器から連続的に除去されて安定した生産速度を確保します .

化学反応の分析

反応の種類: PTBEは主にエーテル化反応を起こし、アルコールと反応して他のtert-ブチルエーテルを生成します。 tert-ブチル基を他の官能基に置き換える置換反応にも参加することができます .

一般的な試薬と条件: PTBEの合成に使用される最も一般的な試薬は、プロピレングリコールとtert-ブタノールです。 反応条件は通常、酸性イオン交換樹脂触媒と303〜352 Kの温度範囲の使用を含みます .

生成される主な生成物: PTBEのエーテル化反応から生成される主な生成物は、プロピレングリコールモノ-tert-ブチルエーテルです。 置換反応では、tert-ブチル基を他の官能基に置き換えることができ、さまざまな誘導体の生成につながります .

科学研究の応用

PTBEは、化学、生物学、医学、産業の分野における科学研究で幅広い用途があります。化学では、PTBEはさまざまな有機合成反応における溶媒および試薬として使用されます。生物学では、酵素やタンパク質の安定剤として使用されます。医学では、PTBEは医薬品製剤の賦形剤として使用されます。 工業では、PTBEはモーターガソリンの酸素添加剤として使用され、そのノッキング防止特性と全体的な性能を向上させます .

科学的研究の応用

PTBE has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, PTBE is used as a solvent and a reagent in various organic synthesis reactions. In biology, it is used as a stabilizer for enzymes and proteins. In medicine, PTBE is used as an excipient in pharmaceutical formulations. In industry, PTBE is used as an oxygenated additive for motor gasoline, improving its antiknock properties and overall performance .

作用機序

PTBEの作用機序は、モーターガソリン中の酸素添加剤として作用する能力に関与しています。tert-ブチル基の存在は、燃料の事前着火とノッキングに対する耐性を高めることにより、燃料のノッキング防止特性を向上させます。 これは、燃料-空気混合物の早期着火を防ぐ安定な燃焼中間体の形成によって達成されます .

類似化合物の比較

PTBEは、メチルtert-ブチルエーテル(MTBE)やエチルtert-ブチルエーテル(ETBE)などの他のtert-ブチルエーテルに似ています。PTBEは、MTBEやETBEよりも効果的にモーターガソリンのノッキング防止特性を向上させることができるという点でユニークです。 これは、燃料混合物に追加の安定性を提供するプロピレングリコール部分の存在によるものです .

類似化合物のリスト:- メチルtert-ブチルエーテル(MTBE)

- エチルtert-ブチルエーテル(ETBE)

- ブチルtert-ブチルエーテル(BTBE)

類似化合物との比較

PTBE is similar to other tert-butyl ethers, such as methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE). PTBE is unique in its ability to enhance the antiknock properties of motor gasoline more effectively than MTBE and ETBE. This is due to the presence of the propylene glycol moiety, which provides additional stability to the fuel mixture .

List of Similar Compounds:- Methyl tert-butyl ether (MTBE)

- Ethyl tert-butyl ether (ETBE)

- Butyl tert-butyl ether (BTBE)

PTBE stands out among these compounds due to its superior performance as an oxygenated additive for motor gasoline .

特性

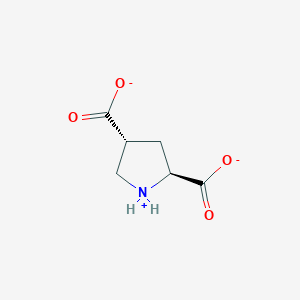

分子式 |

C22H26N4O4 |

|---|---|

分子量 |

410.5 g/mol |

IUPAC名 |

1-[2-hydroxy-3-propyl-4-[4-[4-(2H-tetrazol-5-yl)phenoxy]butoxy]phenyl]ethanone |

InChI |

InChI=1S/C22H26N4O4/c1-3-6-19-20(12-11-18(15(2)27)21(19)28)30-14-5-4-13-29-17-9-7-16(8-10-17)22-23-25-26-24-22/h7-12,28H,3-6,13-14H2,1-2H3,(H,23,24,25,26) |

InChIキー |

FEEONEKLFGDWHR-UHFFFAOYSA-N |

正規SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCOC2=CC=C(C=C2)C3=NNN=N3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

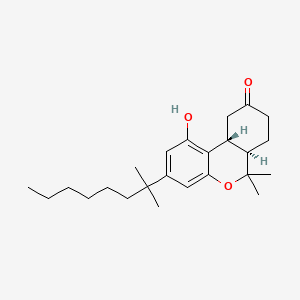

![(1R,3R,8S,9R,10S,12R,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B10774203.png)

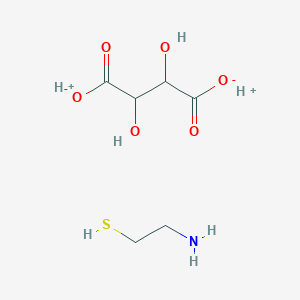

![2-[1-[(4-ethoxy-2,6-difluorophenyl)methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-5-methoxy-N-pyridin-4-ylpyrimidin-4-amine](/img/structure/B10774217.png)

![(19S)-7-bromo-19-ethyl-19-hydroxy-10-methyl-17-oxa-3,6,13-triazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B10774227.png)

![(4S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B10774235.png)

![8-[[(3r,4r)-3-[[1,1-Bis(Oxidanylidene)thian-4-Yl]methoxy]piperidin-4-Yl]amino]-3-Methyl-1h-1,7-Naphthyridin-2-One](/img/structure/B10774260.png)

![[1-[[2-[[3,4-Dihydroxy-5-(3-hydroxytetradecanoylamino)-6-phosphonooxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-phosphonooxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] dodecanoate](/img/structure/B10774286.png)

![4-[2-[[7-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2-tritiophenol](/img/structure/B10774301.png)